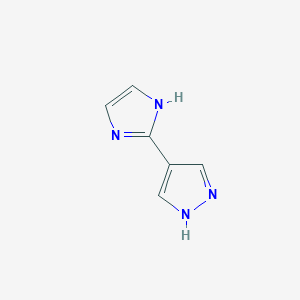

2-(1H-pyrazol-4-yl)-1H-imidazole

Description

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-2-8-6(7-1)5-3-9-10-4-5/h1-4H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLDFGCWPKZMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=CNN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Pyrazol 4 Yl 1h Imidazole and Its Derivatives

Classical and Contemporary Approaches to Imidazole (B134444) and Pyrazole (B372694) Ring Formation

The formation of the pyrazolyl-imidazole framework often involves the sequential or convergent synthesis of the individual heterocyclic rings.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, avoiding the isolation of intermediates. Several MCRs have been developed for the synthesis of substituted pyrazoles and imidazoles. beilstein-journals.orgnih.gov For instance, a three-component synthesis of 1,3,4-substituted pyrazoles can be achieved from methylhydrazine, ethyl formate, and β-ketoesters or β-ketoamides. beilstein-journals.org This approach involves the in situ formation of a hydrazone which then undergoes intramolecular Knoevenagel condensation. beilstein-journals.org

Another notable MCR involves the reaction of aldehydes, malononitrile, and hydrazines to produce highly substituted pyrazoles. beilstein-journals.org This strategy can be extended to a four-component reaction with the inclusion of β-ketoesters to form pyrano[2,3-c]pyrazoles. beilstein-journals.org The synthesis of imidazole rings can also be accomplished through MCRs. A common method involves the condensation of a dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt), often catalyzed by an acid such as p-toluenesulfonic acid (PTSA). isca.me

| Reactants | Catalyst/Conditions | Product | Reference |

| Methylhydrazine, Ethyl formate, β-ketoesters | - | 1,3,4-substituted pyrazoles | beilstein-journals.org |

| Aldehydes, Malononitrile, Hydrazines | - | Substituted pyrazoles | beilstein-journals.org |

| Benzil, Aldehyde, Ammonium acetate | p-Toluenesulfonic acid | Trisubstituted imidazoles | isca.me |

Cyclocondensation reactions are a fundamental approach to the synthesis of imidazoles. A prevalent method involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia. The choice of reactants and conditions can be tailored to introduce various substituents at the 2-position of the imidazole ring. For instance, the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine (B120857) can yield 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles. researchgate.net

Another strategy involves the reaction of α-haloketones with amidines. This method is versatile and allows for the preparation of a wide range of substituted imidazoles. youtube.com The reaction of pyrazole carbaldehydes with 2-selanyl-1-ethanol in the presence of trimethylchlorosilane followed by treatment with triethylamine (B128534) affords 2-(pyrazol-4-yl)-1,3-oxaselenolanes. researchgate.net

| Starting Materials | Reagents | Product | Reference |

| 1-Vinyl-1H-pyrrole-2-carbaldehydes, o-Phenylenediamine | 1% TFA, DMSO, air, 60-70°C | 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles | researchgate.net |

| α-Haloketones, Amidines | - | Substituted imidazoles | youtube.com |

| Pyrazole carbaldehydes, 2-Selanyl-1-ethanol | Trimethylchlorosilane, Triethylamine | 2-(Pyrazol-4-yl)-1,3-oxaselenolanes | researchgate.net |

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine, which forms a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgbyjus.com This reaction has been adapted for the synthesis of pyrazolyl-imidazole conjugates. In this context, the acidic N-H of a pyrazole ring can act as the active hydrogen component. nih.gov

A typical procedure involves the reaction of a pyrazole with formaldehyde and an aminobenzimidazole. nih.gov The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic pyrazole nitrogen. wikipedia.orgnih.gov This method has been successfully employed to synthesize a series of N-[(1H-pyrazol-1-yl)methyl]-1-amino-1H-benzimidazoles. nih.gov

| Pyrazole | Amine | Other Reactants | Product | Reference |

| Pyrazole | 1-Aminobenzimidazoles | Formaldehyde | N-[(1H-pyrazol-1-yl)methyl]-1-amino-1H-benzimidazoles | nih.gov |

Intermolecular coupling reactions provide a powerful tool for the formation of C-N bonds, enabling the direct linkage of pre-formed benzimidazole (B57391) and pyrazole rings. These reactions are often catalyzed by transition metals. For example, the arylation of pyrazole and benzimidazole with aryl halides can be achieved using a copper-catalyzed system. researchgate.net

In a specific application, the Knoevenagel condensation between pyrazole-based carbaldehydes and benzimidazolyl acetonitrile, in the presence of a base like piperidine, has been used to synthesize benzimidazole-tethered pyrazoles. nih.govacs.org This multi-step strategy first involves the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction of hydrazones. nih.govacs.org

Catalytic Synthesis Protocols

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher yields, and improved selectivity. Transition metal catalysts are particularly prominent in the synthesis of heterocyclic compounds.

Copper and palladium catalysts are widely used in the synthesis of pyrazolyl-imidazole derivatives. Copper(II) catalysts have been employed in the synthesis of 1,3-substituted pyrazoles through a domino reaction involving the cyclization of a hydrazine (B178648) with an enaminone, followed by an Ullmann coupling with an aryl halide. beilstein-journals.org Copper-catalyzed systems, often using ligands like racemic 1,1′-binaphthyl-2,2′-diol (rac-BINOL), have also proven effective for the amination of aryl and heteroaryl halides with NH heterocycles such as pyrazole and benzimidazole. researchgate.net

Palladium(0) catalysts are also utilized in C-N cross-coupling reactions. For instance, Pd(OAc)2 has been used to catalyze the one-pot synthesis of N-1-alkyl-2-unsubstituted benzimidazoles through the intermolecular coupling of formimidamides with benzylamines. researchgate.net Solid-state reactions of palladium(II) chloride complexes with imidazole and pyrazole have also been shown to produce coordination compounds. rsc.org

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Cu(II) | Domino reaction/Ullmann coupling | Hydrazine, Enaminone, Aryl halide | 1,3-Substituted pyrazoles | beilstein-journals.org |

| Cu(I) with rac-BINOL | Amination | Aryl halides, Pyrazole/Benzimidazole | N-Aryl pyrazoles/benzimidazoles | researchgate.net |

| Pd(OAc)2 | Intermolecular coupling | Formimidamides, Benzylamines | N-1-Alkyl-2-unsubstituted benzimidazoles | researchgate.net |

| PdCl2 | Solid-state reaction | Imidazole/Pyrazole | trans-[PdCl2(Him)2] / trans-[PdCl2(Hpz)2] | rsc.org |

Lanthanide-Catalyzed Methods (e.g., Gadolinium(III) Trifluoromethanesulfonate)

Lanthanide catalysts, including gadolinium(III) trifluoromethanesulfonate (B1224126), are recognized for their unique catalytic activities stemming from their Lewis acidity and flexible coordination numbers. mdpi.com These properties make them effective in promoting various organic transformations. While specific examples detailing the use of Gadolinium(III) trifluoromethanesulfonate for the direct synthesis of 2-(1H-pyrazol-4-yl)-1H-imidazole are not extensively documented in the provided results, the catalytic utility of lanthanides in related syntheses is well-established. For instance, lanthanide-oxo clusters have been employed as catalysts for reactions like the hydroboration of amides and the cycloaddition of CO2 and epoxides. mdpi.com The synthesis of 2-(substituted-1H-pyrazol-4-yl)-1H-benzo[d]imidazoles has been achieved through the cyclocondensation of o-phenylenediamine with 1,3-disubstituted pyrazole aldehydes using cerium ammonium nitrate (B79036) as a catalyst. researchgate.net This suggests the potential for lanthanide-based catalysts to be effective in the synthesis of the target compound.

A novel series of 2-(1H-pyrazol-4-yl)-1H-imidazo[4,5-f] rsc.orgacs.orgphenanthrolines were successfully synthesized, highlighting the application of advanced synthetic strategies in creating complex pyrazole-imidazole hybrids. nih.govresearchgate.net

Sustainable and Environmentally Benign Synthetic Routes

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods in organic chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org This technique has been successfully applied to the synthesis of various pyrazole and imidazole derivatives.

For example, the synthesis of pyrazole-containing 2,4-disubstituted oxazole-5-ones was carried out using both conventional heating and microwave irradiation. The microwave-assisted method demonstrated significant advantages in terms of reduced reaction time and improved yields. semanticscholar.orgresearchgate.net Similarly, a solvent-free, microwave-assisted approach for the ring-opening reactions of phenyl glycidyl (B131873) ether with a series of imidazoles and pyrazoles has been described, offering a rapid and efficient route to the desired products. nih.gov The synthesis of pyrazolyl-substituted benzochroman-4-ones was also optimized using a microwave reactor, resulting in good yields in a fraction of the time required for conventional reflux conditions. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Cycloamination Strategies for N-Heterocycle Derivatization

Cycloamination reactions are a key strategy for the synthesis of N-heterocycles. These reactions involve the formation of a new ring containing a nitrogen atom. While specific examples of cycloamination for the direct synthesis of this compound are not detailed in the provided results, the synthesis of related benzimidazole derivatives often involves a cyclocondensation step, which can be considered a type of cycloamination. researchgate.net For instance, the synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamine with various aldehydes. researchgate.net

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and improving the efficiency of a synthetic route. This involves identifying key intermediates and studying the kinetics of the reaction pathways.

Investigation of Reaction Intermediates

The synthesis of imidazole and pyrazole rings often proceeds through various intermediate species. For example, in the synthesis of imidazo-1,4-oxazinone derivatives, the isolation of intermediate products was crucial in discussing the reaction pathway. nih.gov One common strategy involves the use of arylglyoxals, which can be generated from aryl-acetyl compounds, as versatile starting materials for a range of heterocyclic molecules, including imidazoles and pyrazoles. nih.gov In some base-catalyzed reactions, the formation of a 1,2-dione intermediate is a key step that can lead to different rearrangement products. rsc.org

Kinetic Studies of Formation Pathways

Kinetic studies provide valuable insights into the rates of reaction and the factors that influence them. The reaction kinetics of ozone with pyrazole and imidazole have been investigated, revealing that imidazole reacts significantly faster than pyrazole under certain conditions. researchgate.netrsc.org The apparent second-order rate constant for the reaction of ozone with imidazole changes over several orders of magnitude depending on the pH. rsc.org While these studies focus on degradation reactions, the principles of kinetic analysis are directly applicable to understanding the formation pathways of these heterocycles. Kinetic studies on the iodination of pyrazole and imidazole have also been conducted to compare their reactivities. acs.org

Table 2: Apparent Second-Order Rate Constants (k_app) for the Reaction of Ozone with Azoles at pH 7

Structural Elucidation and Advanced Spectroscopic Characterization of 2 1h Pyrazol 4 Yl 1h Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of 2-(1H-pyrazol-4-yl)-1H-imidazole derivatives in solution.

High-Resolution ¹H and ¹³C NMR for Primary Structure Confirmation

One-dimensional ¹H and ¹³C NMR spectroscopy provides the initial and most crucial data for confirming the primary structure of pyrazole-imidazole derivatives. nih.gov The chemical shifts (δ) of the protons and carbons in the molecule are highly sensitive to their local electronic environment, offering a detailed fingerprint of the molecular framework.

In the ¹H NMR spectrum of a typical this compound derivative, distinct signals are observed for the protons on both the pyrazole (B372694) and imidazole (B134444) rings. For instance, the protons of the pyrazole ring often appear as singlets, while the imidazole protons can exhibit coupling with each other. The chemical shifts are influenced by the substituents on the rings. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. nih.gov The chemical shifts of the carbon atoms in the heterocyclic rings are characteristic and aid in confirming the connectivity. For example, the carbon atom at the junction of the two rings (C2 of the imidazole) typically appears at a downfield chemical shift due to the influence of the two adjacent nitrogen atoms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole C2 | - | 140-150 |

| Imidazole C4/C5 | 7.0-8.0 | 115-130 |

| Pyrazole C3/C5 | 7.5-8.5 | 130-140 |

| Pyrazole C4 | 6.5-7.5 | 100-110 |

| N-H (Imidazole) | 10.0-13.0 | - |

| N-H (Pyrazole) | 12.0-14.0 | - |

Note: Chemical shifts are approximate and can vary based on solvent and substituents.

Advanced 2D NMR Techniques (e.g., HMBC, HSQC, COSY) for Connectivity and Stereochemistry

While 1D NMR provides information about the types of protons and carbons present, two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbons. This is crucial for assigning protons within the same spin system, such as adjacent protons on a substituted pyrazole or imidazole ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comnih.gov Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a definitive assignment of carbon resonances based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com HMBC is instrumental in piecing together the molecular skeleton by connecting different spin systems. For example, it can show a correlation between a proton on the imidazole ring and a carbon on the pyrazole ring, confirming the linkage between the two heterocyclic systems. ipb.pt

Table 2: Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Information Gained | Example Application for this compound |

|---|---|---|

| COSY | ¹H-¹H spin-spin coupling | Confirming adjacent protons on substituted rings. |

| HSQC | Direct ¹H-¹³C correlation | Assigning carbon signals based on attached protons. |

| HMBC | Long-range ¹H-¹³C correlation (2-3 bonds) | Establishing the connectivity between the pyrazole and imidazole rings. |

¹⁵N and ⁷⁷Se NMR for Heteroatom Characterization in Substituted Analogues

For derivatives of this compound containing other heteroatoms like nitrogen-15 (B135050) (¹⁵N) or selenium-77 (B1247304) (⁷⁷Se), specialized NMR techniques can provide valuable insights.

¹⁵N NMR: The chemical shifts of ¹⁵N are highly sensitive to the electronic environment of the nitrogen atoms. ipb.pt In pyrazole-imidazole systems, ¹⁵N NMR can distinguish between the different nitrogen atoms in the two rings and can be used to study tautomerism and hydrogen bonding. researchgate.net ¹H-¹⁵N HMBC experiments are particularly useful for assigning nitrogen resonances by correlating them to nearby protons. ipb.pt

⁷⁷Se NMR: In cases where selenium-containing substituents are introduced, ⁷⁷Se NMR is a powerful tool for characterizing these moieties. The chemical shift of ⁷⁷Se is very sensitive to the oxidation state and coordination environment of the selenium atom.

Table 3: Heteroatom NMR Data for Characterization

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| ¹⁵N | -50 to -250 (relative to CH₃NO₂) | Electronic environment of nitrogen atoms, tautomerism, hydrogen bonding. |

| ⁷⁷Se | -200 to +1600 (relative to (CH₃)₂Se) | Oxidation state and coordination environment of selenium. |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying functional groups and providing a fingerprint of the compound. researchgate.net

In the FTIR spectrum of this compound, characteristic absorption bands are observed. The N-H stretching vibrations of the imidazole and pyrazole rings typically appear as broad bands in the region of 3400-2500 cm⁻¹. C=N and C=C stretching vibrations within the aromatic rings are found in the 1650-1400 cm⁻¹ region. rsc.org The C-H stretching vibrations of the rings are observed around 3100 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch | 3400-2500 | FTIR |

| C-H stretch (aromatic) | ~3100 | FTIR, Raman |

| C=N stretch | 1650-1550 | FTIR, Raman |

| C=C stretch | 1550-1400 | FTIR, Raman |

| Ring bending/deformation | < 1000 | FTIR, Raman |

Note: Frequencies can vary with substitution and physical state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. rsc.org For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Upon ionization, the molecule undergoes fragmentation, and the resulting charged fragments are detected. The fragmentation pattern is often characteristic of the compound's structure. Common fragmentation pathways for heterocyclic compounds include the loss of small neutral molecules like HCN, N₂, or radicals. lifesciencesite.com The analysis of these fragmentation patterns can help to confirm the proposed structure. miamioh.edu

Table 5: Mass Spectrometry Data for this compound

| Analysis | Information Obtained |

|---|---|

| Molecular Ion Peak (M⁺) | Confirms the molecular weight of the compound. |

| High-Resolution MS (HRMS) | Provides the exact molecular formula. |

| Fragmentation Pattern | Offers structural information based on the observed fragment ions. |

X-ray Crystallography for Solid-State Structural Determination

For this compound and its derivatives, X-ray crystallography can confirm the connectivity of the two heterocyclic rings and determine the relative orientation of substituents. The crystallographic data, including unit cell parameters and space group, provide a unique fingerprint for the crystalline form of the compound. rsc.org

Table 6: Illustrative Crystallographic Data for a Hypothetical Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 850.4 |

| Z | 4 |

Note: These are example values and will vary for different derivatives.

Conformational Analysis and Molecular Packing

The three-dimensional structure of this compound derivatives is largely dictated by the rotational freedom around the single bond connecting the pyrazole and imidazole rings. The relative orientation of these two aromatic heterocycles is a key conformational feature. In the solid state, the planarity of the pyrazole and imidazole rings is generally maintained, but the molecule as a whole is often non-planar. The degree of twist is defined by the dihedral angle between the mean planes of the two rings.

In related 1-phenyl-1H-imidazole derivatives, this angle has been observed to vary significantly, for instance, from 24.58° to 43.67°, depending on the substituents on the phenyl ring. nih.gov For a 1-(2,6-diisopropylphenyl)-1H-imidazole, steric hindrance from the bulky isopropyl groups forces the imidazole ring to rotate significantly, reaching a dihedral angle of 80.7°. mdpi.com This illustrates that substituents on either ring can impose steric constraints that heavily influence the preferred conformation. In the case of this compound derivatives, the conformation is a balance between steric hindrance and the drive to form stabilizing intermolecular interactions.

Computational methods, such as Density Functional Theory (DFT), are often employed to determine the most stable conformers. rsc.orgrsc.org These studies, combined with experimental data from single-crystal X-ray diffraction, provide a comprehensive understanding of the molecule's geometry.

The molecular packing in the crystalline state reveals how individual molecules arrange themselves. In many heterocyclic compounds, π-π stacking interactions play a significant role. rsc.org However, for some sterically hindered derivatives, aryl-aryl distances can exceed the accepted 5 Å for significant π-stacking, making other forces, like hydrogen bonding, the primary drivers of the supramolecular structure. mdpi.com The packing can adopt various motifs, such as herringbone patterns or layered assemblies, which are stabilized by a combination of weak intermolecular forces. rsc.orgresearchgate.net

Table 1: Representative Geometric Parameters for a Substituted Pyrazole-Imidazole Framework This table presents typical bond lengths and angles derived from related crystal structures. Actual values may vary based on specific substitution patterns and crystal packing forces.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C-C (imidazole) | ~ 1.35 |

| C-N (imidazole) | ~ 1.33 - 1.38 |

| C-C (pyrazole) | ~ 1.38 - 1.40 |

| C-N (pyrazole) | ~ 1.34 - 1.36 |

| N-N (pyrazole) | ~ 1.35 |

| C(imidazole)-C(pyrazole) | ~ 1.46 |

| Bond Angles (°) ** | |

| C-N-C (imidazole) | ~ 108 |

| N-C-N (imidazole) | ~ 110 |

| N-N-C (pyrazole) | ~ 105 |

| N-C-C (pyrazole) | ~ 109 |

| Torsion Angles (°) ** | |

| Dihedral Angle (Imidazole-Pyrazole) | 20 - 50 |

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular assembly of this compound derivatives is dominated by a rich network of intermolecular hydrogen bonds. Both the pyrazole and imidazole rings contain N-H groups that act as hydrogen-bond donors and sp²-hybridized nitrogen atoms that serve as acceptors. nih.gov This dual functionality allows for the formation of robust and directional interactions that guide the crystal packing. nih.govnih.gov

The most prevalent interaction is the classic N-H···N hydrogen bond, which can link molecules into various motifs, including dimers, trimers, and infinite one-dimensional chains. researchgate.netnih.gov The geometry of these bonds, characterized by the donor-acceptor distance and the bond angle, determines their strength. Studies on azole complexes show that these hydrogen bonds generally fall into the "weak" to "moderate" strength categories. acs.org For instance, in 4-fluoro-1H-pyrazole, N-H···N interactions with a donor-acceptor distance of approximately 2.8 Å lead to the formation of infinite chains. researchgate.net

The specific network formed depends on the substitution pattern of the derivative. For example, the introduction of other hydrogen bond acceptors, such as carbonyl or methoxy (B1213986) groups, can lead to competition and the formation of different hydrogen-bonding synthons, like N-H···O. mdpi.com The resulting supramolecular architecture is a delicate interplay between strong N-H···N bonds and a variety of weaker, yet collectively significant, intermolecular contacts. mdpi.com Analysis using Hirshfeld surfaces is a powerful tool to visualize and quantify these diverse non-covalent interactions. rsc.orgmdpi.com

Table 2: Typical Hydrogen Bond Geometries in Crystalline Pyrazole and Imidazole Derivatives D = Donor Atom; H = Hydrogen; A = Acceptor Atom. Data compiled from analogous structures.

| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° | Reference |

| N—H···N | ~ 0.88 | ~ 1.95 | ~ 2.83 | ~ 170 | researchgate.net |

| N—H···N | ~ 1.09 | ~ 1.63 | ~ 2.71 | ~ 169 | nih.gov |

| C—H···N | ~ 0.95 | ~ 2.47 | ~ 3.39 | ~ 163 | mdpi.com |

| C—H···O | ~ 0.98 | ~ 2.50 | ~ 3.40 | ~ 152 | mdpi.com |

| O—H···N | ~ 0.84 | ~ 1.89 | ~ 2.73 | ~ 175 | mdpi.com |

Computational Chemistry and Theoretical Investigations of 2 1h Pyrazol 4 Yl 1h Imidazole

Quantum Chemical Studies

Quantum chemical methods are powerful tools for elucidating the fundamental properties of molecular systems. For 2-(1H-pyrazol-4-yl)-1H-imidazole, these calculations are crucial for understanding its electronic characteristics and predicting its chemical behavior.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of heterocyclic compounds due to its balance of accuracy and computational cost. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, can determine various molecular properties of this compound. dnrcollege.org

Theoretical investigations on related pyrazole (B372694) and imidazole (B134444) systems reveal that DFT is effective in predicting optimized geometries, including bond lengths, bond angles, and dihedral angles. nih.gov For the title compound, calculations would reveal the planarity between the two rings and the conformational preferences of the N-H protons. Analysis of the molecular electrostatic potential (MEP) map helps in identifying the electron-rich and electron-deficient regions of the molecule. dnrcollege.orgnih.gov Typically, the nitrogen atoms are sites of negative potential, indicating their role as centers of basicity and nucleophilicity, while the N-H and C-H protons are regions of positive potential. nih.gov

Furthermore, DFT is used to calculate key electronic descriptors that offer a quantitative measure of the molecule's properties. nih.gov

| Polarizability | Describes the molecule's ability to form an induced dipole moment in an electric field. | Influences intermolecular interactions and optical properties. |

This table presents typical properties calculated for related heterocyclic systems to illustrate the data obtained from DFT studies.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. acs.orgacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding how a molecule interacts with other chemical species. irjweb.com

The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. Regions of high HOMO density are susceptible to electrophilic attack. The LUMO, conversely, represents the ability to accept an electron, and its energy is related to the electron affinity. Regions of high LUMO density are prone to nucleophilic attack.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant indicator of molecular stability and reactivity. nih.govirjweb.com A small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive. nih.gov For this compound, FMO analysis would likely show that the HOMO and LUMO are delocalized across the π-conjugated system of both heterocyclic rings. Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative insights. nih.gov

Table 2: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. irjweb.com |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of reactivity. irjweb.com |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom or group to attract electrons. nih.gov |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | The negative of electronegativity; relates to the "escaping tendency" of electrons. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. nih.gov |

This table outlines key reactivity descriptors that can be calculated from the HOMO and LUMO energies of this compound.

Both pyrazole and imidazole rings are known to exhibit prototropic tautomerism, where a proton migrates between nitrogen atoms. researchgate.netpurkh.com For this compound, this leads to several possible tautomeric forms. The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular interactions, and solvent effects.

Theoretical calculations, particularly DFT and MP2 methods, are employed to determine the equilibrium structures and relative energies of these tautomers. purkh.com Studies on related azoles have shown that aromatic tautomers are generally more stable than their non-aromatic counterparts. researchgate.net In the gas phase and in solution, the position of the tautomeric equilibrium can be predicted by comparing the calculated Gibbs free energies of the different forms. For instance, in substituted pyrazoles, electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer. researchgate.net

The possible tautomers for this compound would involve the migration of the N-H proton on both the pyrazole and imidazole rings, leading to different isomers. Computational studies can predict which of these forms is the most stable and therefore the most likely to be observed experimentally.

The pKa value is a crucial parameter that describes the acidity or basicity of a compound in solution. mrupp.info Computational methods can predict pKa values by calculating the Gibbs free energy change for the protonation or deprotonation reaction. The basicity of the nitrogen atoms in the pyrazole and imidazole rings can be assessed by calculating their proton affinities (PA) and gas-phase basicities (GB). researchgate.net

For this compound, there are multiple nitrogen atoms that can be protonated. Theoretical calculations can identify the most basic site by comparing the stability of the various protonated forms. researchgate.net The pyridinic-type nitrogens (those not bonded to a hydrogen) in both rings are the primary basic centers. The relative basicity will depend on the electronic influence of the other ring. Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated into these calculations to account for the effect of the solvent (e.g., water) on the pKa values. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical studies typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, particularly in a solution environment.

MD simulations can be used to explore the conformational landscapes of this compound in solution. These simulations model the interactions between the solute molecule and the surrounding solvent molecules explicitly. soton.ac.uk A key aspect to investigate is the rotational freedom around the C-C single bond connecting the pyrazole and imidazole rings.

By running simulations for several nanoseconds, one can observe the accessible dihedral angles and identify the most stable conformations in a given solvent. nih.gov Analysis of the simulation trajectory can provide information on:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. researchgate.netajchem-a.com

Hydrogen Bonding: To analyze the patterns of hydrogen bond formation and breaking between the solute and solvent, which is critical for understanding its solubility and interactions. soton.ac.uk

For this compound, MD simulations would reveal whether the molecule prefers a planar or a twisted conformation in solution and how this is influenced by interactions with solvent molecules. This dynamic picture is essential for understanding how the molecule behaves in a real-world chemical or biological system.

Solvent Effects on Molecular Behavior

The behavior of a solute molecule is significantly influenced by its solvent environment. Computational chemistry employs various models to simulate these interactions, with continuum solvation models like the Polarizable Continuum Model (PCM) being prominent. dntb.gov.ua These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies and the study of how the solvent affects molecular properties.

For molecules like this compound, which possess a notable dipole moment, the polarity of the solvent is expected to have a considerable impact on its electronic and structural properties. In polar solvents, the molecule's dipole moment is likely to increase due to stabilization of charge separation. This interaction can also affect the molecule's geometry and vibrational frequencies.

Studies on related imidazole and pyrazole derivatives have shown that while absorption spectra may exhibit only slight solvatochromic shifts, emission spectra often show significant, solvent-dependent shifts (solvatochromism). nih.govnih.gov This phenomenon is often indicative of a more substantial change in the electronic distribution in the excited state compared to the ground state, suggesting the possibility of intramolecular charge transfer (ICT). nih.gov Theoretical investigations can predict these shifts by calculating electronic transition energies in simulated solvent environments of varying polarity.

Table 1: Expected Influence of Solvent Polarity on Molecular Properties of this compound

| Property | Non-Polar Solvent (e.g., Toluene) | Polar Solvent (e.g., Methanol) | Theoretical Rationale |

| Dipole Moment | Lower | Higher | Stabilization of charge separation by the polar environment. |

| Ground State Geometry | Less Polarized | More Polarized | Minor adjustments in bond lengths and angles to accommodate solvent interactions. |

| Absorption Maximum (λmax) | Minor Shift | Minor Shift | The ground state and Franck-Condon excited state are similarly affected by the solvent. nih.gov |

| Emission Maximum (λmax) | Shorter Wavelength | Longer Wavelength (Red Shift) | The excited state, particularly if it has charge-transfer character, is more stabilized by polar solvents than the ground state. nih.gov |

Theoretical Photophysical Properties Analysis

Time-Dependent DFT (TD-DFT) for Absorption and Emission Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It is widely applied to calculate and predict UV-visible absorption and emission spectra with reasonable accuracy. researchgate.netyoutube.com

The standard procedure for simulating spectra involves two main steps. First, the molecule's geometry is optimized in its electronic ground state using DFT. A TD-DFT calculation is then performed on this optimized geometry to compute the vertical excitation energies, which correspond to the absorption spectrum. youtube.com To simulate the emission (fluorescence) spectrum, the molecule is optimized in its first excited state (S₁). A TD-DFT calculation on the S₁ optimized geometry then yields the emission energy. youtube.com

These calculations provide key information, including the wavelength of the electronic transition (λmax), the oscillator strength (f), which relates to the intensity of the absorption, and the nature of the transition (e.g., π → π), based on the molecular orbitals involved. researchgate.net For this compound, TD-DFT calculations would likely reveal intense π → π transitions characteristic of aromatic systems. The specific energies of these transitions would be influenced by the electronic coupling between the pyrazole and imidazole rings.

Table 2: Representative TD-DFT Calculated Data for Electronic Transitions in this compound (Hypothetical)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 295 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 260 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 235 | 0.30 | HOMO → LUMO+1 |

Note: This table is illustrative. Actual values would require specific TD-DFT calculations (e.g., using a functional like CAM-B3LYP with a basis set such as 6-31G(d,p)). researchgate.net

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular Charge Transfer (ICT) is a photophysical process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. nih.gov This creates an excited state with significant charge separation, which is highly sensitive to the polarity of its environment. researchgate.net In this compound, the imidazole moiety can act as an electron donor, while the pyrazole can be an electron acceptor, or vice versa, depending on substitution and conformation.

Computational studies are essential for elucidating ICT mechanisms. By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), one can assess the potential for charge transfer. If the HOMO is localized on one ring system and the LUMO on the other, a HOMO → LUMO transition will result in ICT.

Theoretical models can also explore the potential energy surfaces of the ground and excited states to identify the geometric changes that facilitate ICT. Often, ICT states are stabilized by twisting the angle between the donor and acceptor moieties, leading to a "twisted intramolecular charge transfer" (TICT) state. researchgate.net The presence of a dual fluorescence—a normal emission in non-polar solvents and a red-shifted emission in polar solvents—is a classic experimental indicator of ICT, a phenomenon that can be modeled and confirmed through calculations. nih.gov In some systems, ICT can compete with or be suppressed by other excited-state processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net

Table 3: Characteristics of Intramolecular Charge Transfer (ICT)

| Characteristic | Description | Computational Evidence |

| Electron Density Redistribution | Significant movement of electron density from a donor to an acceptor group upon excitation. | Analysis of HOMO/LUMO spatial distribution; difference in electron density maps between S₀ and S₁ states. |

| Large Excited State Dipole Moment | The charge-separated excited state has a much larger dipole moment than the ground state. | Calculation of dipole moments for the S₀ and S₁ states. |

| Solvatochromism | Strong red-shift in fluorescence spectra with increasing solvent polarity. | TD-DFT calculations using a continuum solvent model (e.g., PCM) showing a decrease in the S₁→S₀ energy gap in polar solvents. researchgate.net |

| Molecular Geometry Change | Often involves torsional motion (twisting) around the bond linking the donor and acceptor. | Potential energy surface scans in the excited state showing a minimum at a twisted geometry. |

Theoretical Aspects of Reactivity and Reaction Kinetics

For this compound, these descriptors can reveal the reactivity of the molecule as a whole and of the individual nitrogen atoms within the heterocyclic rings. For instance, condensed Fukui functions can be calculated to identify specific atomic sites prone to attack.

Global reactivity descriptors provide a general overview of the molecule's reactivity: nih.gov

HOMO and LUMO energies are related to the ionization potential and electron affinity, respectively. A small HOMO-LUMO gap generally implies higher reactivity.

Chemical Hardness (η) and Softness (S) describe the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ) measures the ability of the molecule to attract electrons.

The Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

Table 4: Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Potential (μ) | μ = -χ | "Escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to act as an electrophile. |

Formulas are based on Koopmans' theorem approximations.

Furthermore, theoretical calculations can support experimental kinetic studies. For example, studies on the reaction of individual pyrazole and imidazole rings with ozone have determined their second-order rate constants. researchgate.netepfl.ch Imidazole reacts very rapidly with ozone, whereas pyrazole reacts much more slowly. researchgate.netepfl.chmorressier.com Computational modeling of the reaction pathways, including the calculation of transition state energies and Gibbs free energies, can help elucidate the mechanisms behind these observed differences in reactivity. researchgate.net Such analysis would be invaluable in predicting the kinetic behavior of the linked this compound compound.

Table 5: Experimentally Determined Second-Order Rate Constants for Reactions of Constituent Heterocycles with Ozone at pH 7

| Compound | Rate Constant (kapp) (M-1s-1) | Reference |

| Imidazole | > 105 | morressier.com |

| Pyrazole | (5.6 ± 0.9) x 101 | researchgate.netepfl.ch |

Coordination Chemistry and Materials Science Applications of 2 1h Pyrazol 4 Yl 1h Imidazole

Ligand Properties and Metal Complexation

The 2-(1H-pyrazol-4-yl)-1H-imidazole molecule possesses two nitrogen-containing heterocyclic rings, the pyrazole (B372694) and imidazole (B134444) moieties, which can act as coordination sites for metal ions. The presence of multiple nitrogen donors allows for a variety of binding modes, making it a versatile ligand in coordination chemistry.

Investigation of Coordination Modes to Transition Metal Ions

The coordination of this compound and its derivatives to transition metal ions primarily occurs through the nitrogen atoms of the pyrazole and imidazole rings. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating species.

Bidentate chelation, where both the pyrazole and imidazole rings bind to the same metal center, is another possibility, leading to the formation of stable five-membered chelate rings. Furthermore, the ligand can act as a bridging linker between two or more metal centers, utilizing the nitrogen atoms from both rings to form extended one-, two-, or three-dimensional coordination polymers. The specific coordination is often confirmed through single-crystal X-ray diffraction studies.

Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Ni(II), Cd(II), Zn(II), Co(II))

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent system. The resulting complexes can be characterized by various analytical techniques to determine their structure and properties.

For example, the synthesis of Cu(II) and Ni(II) complexes with 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole ligands has been reported to be carried out in a 1:2 metal-to-ligand stoichiometry . These complexes were characterized using elemental analysis, molar conductivity, magnetic susceptibility, IR spectroscopy, and ¹H NMR spectroscopy . The characterization data for these related complexes suggest that the Ni(II) complexes tend to exhibit a tetrahedral geometry, while the Cu(II) complexes favor a square planar geometry .

While specific synthesis and characterization data for Cd(II), Zn(II), and Co(II) complexes of the parent this compound are not extensively detailed in the available literature, studies on similar pyrazole and imidazole-based ligands provide insights into their expected behavior. For instance, Cd(II) and Zn(II) are known to form a variety of coordination polymers with imidazole-containing ligands, often exhibiting tetrahedral or octahedral coordination geometries. Cobalt(II) complexes with N-donor ligands can adopt various geometries, including tetrahedral and octahedral, which influences their magnetic and electronic properties.

Table 1: Characterization Data for Representative Metal Complexes of a Related Ligand, 2-(1',3'-Diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole (La)

| Complex | Color | Yield (%) | Melting Point (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μeff, B.M.) |

| [Cu(La)₂Cl₂] | Green | 65 | 225 | 15.3 | 1.85 |

| [Ni(La)₂Cl₂] | Brown | 68 | 240 | 18.2 | 3.25 |

Data extracted from studies on a related benzimidazole (B57391) derivative.

Spin State Analysis and Electronic Properties of Metal Complexes

The spin state of a transition metal ion in a complex is determined by the ligand field environment. For this compound, the nitrogen donor atoms create a ligand field that can lead to either high-spin or low-spin configurations, particularly for d⁴–d⁷ metal ions like Co(II) and Fe(II).

In related systems, such as iron(II) complexes with 2,6-bis(1H-pyrazol-1-yl)pyridine ligands, spin-crossover (SCO) behavior has been observed. This phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature or pressure. For example, some of these iron(II) complexes exhibit a gradual spin-state switching from a low-spin state at low temperatures to a high-spin state at higher temperatures.

The electronic properties of these complexes are closely linked to their spin states and geometries. UV-Vis spectroscopy is a common technique used to probe the d-d electronic transitions of the metal centers. For instance, in the previously mentioned Cu(II) and Ni(II) complexes of a related ligand, the electronic spectra were used to support the proposed square planar and tetrahedral geometries, respectively. The electronic properties are crucial for potential applications in areas such as catalysis and molecular electronics.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a bridging ligand makes it a promising candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their tunable porosity, high surface areas, and potential applications in gas storage, separation, and catalysis.

Design Principles for Utilizing this compound as a Linker

The design of MOFs using this compound as a linker is guided by the principles of reticular chemistry. The geometry of the ligand, with its two distinct N-donor sites, allows for the formation of predictable network structures when combined with metal ions or metal clusters with specific coordination preferences.

Key design principles include:

Choice of Metal Node: The coordination geometry of the metal ion or cluster (e.g., tetrahedral, square planar, octahedral) will dictate the connectivity of the resulting framework. For instance, a metal ion that favors a tetrahedral coordination environment could connect to four ligand molecules, leading to a three-dimensional network.

Ligand Flexibility: While this compound is a relatively rigid linker, some rotational freedom exists between the two heterocyclic rings. This flexibility can influence the final topology of the MOF.

Solvent and Temperature Effects: The reaction conditions, including the choice of solvent and the temperature, can play a crucial role in directing the self-assembly process and determining the final crystalline phase.

Use of Co-ligands: The introduction of other organic linkers with different functionalities can lead to the formation of mixed-linker MOFs with more complex and potentially novel topologies.

Topological Diversity and Structural Elucidation of MOF Architectures

The topological analysis of MOFs simplifies their complex crystal structures into underlying nets, which are described by nodes (metal centers or clusters) and linkers (organic ligands). The use of bifunctional linkers like this compound can lead to a variety of network topologies.

While specific examples of MOFs constructed from the parent this compound are not widely reported, the broader class of pyrazolate and imidazolate-based MOFs exhibits a rich topological diversity. Common topologies observed in MOFs include primitive cubic (pcu), diamondoid (dia), and sodalite (sod). The final topology is a result of the interplay between the coordination preferences of the metal node and the geometry of the organic linker.

Framework Stability and Host-Guest Chemistry

The integration of pyrazolyl-imidazole ligands into coordination frameworks, such as Metal-Organic Frameworks (MOFs), can result in materials with exceptional stability. The robustness of these frameworks is largely attributed to the strong coordination bonds between the pyrazole or imidazole nitrogen atoms and the metal centers. Research on pyrazolate-bridged MOFs has demonstrated remarkable thermal and chemical stability. For instance, certain pyrazolate MOFs can withstand heating in air to temperatures as high as 510°C rsc.org.

The chemical resilience of these materials is equally impressive. A nickel-based pyrazolate framework, for example, has been shown to be stable when treated with boiling aqueous solutions across a wide pH range, from 2 to 14, for two weeks rsc.org. Similarly, a copper-pyrazolate MOF (PCN-300) demonstrated exceptional stability in aqueous solutions with pH values ranging from 1 to 14, underscoring the critical role of the strong Cu-pyrazolate coordination bonds in maintaining the framework's integrity acs.org.

The inherent porosity and stability of these frameworks make them excellent candidates for host-guest chemistry. The cavities and channels within the MOF structure can be tailored to accommodate a variety of guest molecules. The immobilization of guests is typically governed by weak, dynamic forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions taylorfrancis.com. This allows for the encapsulation of molecules like catalysts, pharmaceuticals, or optoelectronic units, potentially leading to advanced materials with enhanced functionalities derived from the synergy between the host framework and the guest species nih.govresearchgate.net. The ability to customize the pore environment and functionality through the careful selection of metal ions and organic linkers is a key aspect of their versatile host-guest chemistry taylorfrancis.com.

Table 1: Stability of Pyrazolate-Based Metal-Organic Frameworks

| Framework | Metal Center | Thermal Stability (in air) | Chemical Stability | BET Surface Area (m²/g) |

|---|---|---|---|---|

| Ni₃(BTP)₂ | Ni | Stable up to 430°C rsc.org | Stable in boiling aqueous solutions (pH 2-14) for two weeks rsc.org | 1650 rsc.org |

| Zn₃(BTP)₂ | Zn | Stable up to 510°C rsc.org | Stable to heating rsc.org | 930 rsc.org |

| PCN-300 | Cu | High thermal stability | Stable in aqueous solutions (pH 1-14) acs.org | Not specified |

Supramolecular Assemblies

Non-Covalent Interactions in Crystal Engineering

Crystal engineering aims to control the packing of molecules in the solid state to create crystalline materials with desired properties uiowa.edu. In pyrazolyl-imidazole systems, non-covalent interactions are the primary tools for orchestrating molecular packing. Hydrogen bonds, in particular, play a crucial role. The N-H group of the pyrazole or imidazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atoms serve as acceptors. This leads to the formation of robust N–H···N interactions that guide the assembly of molecules into specific architectures mdpi.commdpi.com.

These hydrogen bonds can result in various supramolecular motifs, including dimers, tetramers, and one-dimensional chains or tapes mdpi.comnih.gov. In addition to hydrogen bonding, other interactions such as π-π stacking between the aromatic pyrazole and imidazole rings contribute to the stability and dimensionality of the final structure taylorfrancis.com. The interplay of these non-covalent forces allows for the rational design and synthesis of complex molecular solids from pyrazolyl-imidazole building blocks uiowa.edunih.gov.

Self-Assembly Processes of Pyrazolyl-Imidazole Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions uiowa.edu. For pyrazolyl-imidazole systems, this process is fundamental to the formation of intricate supramolecular assemblies and coordination complexes. The directionality and specificity of hydrogen bonds are key drivers in these self-assembly processes nih.gov.

For example, coordination complexes featuring pyrazole-acetamide ligands can self-assemble into 1D and 2D supramolecular architectures guided by a variety of hydrogen bonding interactions nih.gov. Similarly, iron complexes with pyrazolyl-containing ligands have been observed to form self-assembling networks through intermolecular hydrogen bonds mdpi.com. This strategy, which mimics natural processes, allows for the construction of complex and functional materials from relatively simple molecular components, where the final structure is thermodynamically optimized through reversible supramolecular interactions uiowa.edu.

Catalytic Applications of Metal Complexes and MOFs

The unique coordination environment provided by this compound and related ligands makes their metal complexes and MOFs promising catalysts for a range of chemical transformations nih.gov. The presence of both pyrazole and imidazole moieties allows for versatile coordination to metal centers, influencing their electronic and steric properties, which in turn dictates their catalytic activity nih.gov.

Mechanistic Studies of Catalytic Cycles (e.g., Electrocatalysis, Photocatalysis)

Understanding the mechanisms of catalytic cycles is crucial for designing more efficient catalysts. In the realm of electrocatalysis, a bioinspired cobalt complex with a tripodal imidazole/pyridine ligand has been shown to be capable of water reduction osti.gov. Mechanistic speculation suggests that the catalytic cycle involves the Co(II)/Co(I) redox couple, although ligand involvement can also lead to catalyst deactivation over time osti.gov.

In other catalytic systems, the protic N-H group of the pyrazole ligand plays a direct role in the reaction mechanism through metal-ligand cooperation nih.gov. For instance, in the dehydrogenation of formic acid catalyzed by an iridium complex, the pyrazole N-H group is thought to facilitate the reaction. A proposed mechanism involves a two-point hydrogen bond between the ligand and formic acid in the second coordination sphere, which helps in the proton relay and facilitates protonation of the hydrido ligand nih.gov. Furthermore, a robust copper-pyrazolate MOF has been used to catalyze C-O cross-coupling reactions, with computational studies suggesting a free-radical pathway for the transformation acs.org.

Table 2: Mechanistic Insights into Catalysis by Pyrazolyl-Imidazole Systems

| Catalyst System | Reaction Catalyzed | Key Mechanistic Features |

|---|---|---|

| Cobalt complex with tripodal imidazole/pyridine ligand | Electrocatalytic Water Reduction | Involves Co(II)/Co(I) couple; potential for ligand-based deactivation osti.gov |

| Iridium(III) complex with 2-(1H-pyrazol-3-yl)pyridine | Dehydrogenation of Formic Acid | Metal-ligand cooperation; proton relay via hydrogen bonding with the pyrazole N-H group nih.gov |

| PCN-300 (Cu-pyrazolate MOF) | Dehydrogenative C-O Cross Coupling | Synergy between Cu-porphyrin center and framework; proceeds via a free radical pathway acs.org |

| Iron complexes with 2-(5-phenylpyrazol-3-yl)-8-arylimino-5,6,7-trihydroquinoline | Ethylene Oligomerization | Good activity and high selectivity for 1-butene with MAO as a co-catalyst mdpi.com |

Biomimetic Catalysis with Pyrazolyl-Imidazole Ligands

The structural and functional similarities between the active sites of metalloenzymes and synthetic coordination complexes have inspired the field of biomimetic catalysis. Pyrazolyl-imidazole ligands have proven to be excellent for creating models of enzyme active sites.

A notable example is a dicopper(II) complex with a bis(pyrazolyl)imidazolylmethane ligand that mimics the active center of the enzyme tyrosinase nih.gov. This complex is a highly effective catalyst for the hydroxylation of a variety of phenols using molecular oxygen. The system is remarkably fast, achieving rates that approach those of the natural enzyme. Kinetic studies involving stoichiometric reactions allowed for the determination of the intrinsic hydroxylation constant (k_ox) for several phenolate substrates, and a Hammett analysis confirmed the electrophilic character of the reaction nih.gov. This work not only provides insight into the biological mechanism but also demonstrates the potential for developing highly efficient catalysts based on biomimetic design principles nih.gov.

Table 3: Kinetic Data for Phenolate Hydroxylation by a Biomimetic Dicopper(II) Complex nih.gov

| Phenolate Substrate | k_ox (M⁻¹s⁻¹) |

|---|---|

| 4-Fluorophenolate | 0.04 |

| 4-Chlorophenolate | 0.09 |

| 4-Bromophenolate | 0.11 |

| 4-Iodophenolate | 0.12 |

| 4-Methylphenolate | 1.10 |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP) |

| 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin (H₄TPPP) |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide |

| 2-(5-phenylpyrazol-3-yl)-8-arylimino-5,6,7-trihydroquinoline |

| 2-(1H-pyrazol-3-yl)pyridine |

| bis(pyrazolyl)imidazolylmethane |

| Nickel(II) |

| Copper(II) |

| Zinc(II) |

| Cobalt(II) |

| Iridium(III) |

| Iron(II) |

| Methylaluminoxane (MAO) |

| Formic Acid |

| 1-Butene |

| Ethylene |

| Phenol |

| 4-Fluorophenolate |

| 4-Chlorophenolate |

| 4-Bromophenolate |

| 4-Iodophenolate |

Academic Research on Biological Interactions and Rational Drug Design Strategies for 2 1h Pyrazol 4 Yl 1h Imidazole

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the 2-(1H-pyrazol-4-yl)-1H-imidazole core influence its biological activity. These studies have revealed key insights into the interactions between these compounds and their target proteins.

In the development of inhibitors for Janus kinases (JAK) and Aurora kinases, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were synthesized and evaluated. nih.gov The research indicated that substitutions on the phenyl ring attached to the imidazole (B134444) moiety were critical for potency. For instance, compound 10e , featuring a 4-fluoro-3-methoxy-phenyl group, demonstrated potent, multi-targeted inhibition against JAK2, JAK3, Aurora A, and Aurora B kinases. nih.gov This suggests that the electronic and steric properties of the substituent at this position play a crucial role in binding to the kinase active site. The study also explored modifications on the pyrazole (B372694) nitrogen, finding that different substituents could modulate the inhibitory activity and selectivity. nih.gov

Another study focused on designing antibacterial agents by creating novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles that incorporated an imidazole fragment. nih.gov The preliminary SAR analysis showed that the length of an alkyl linker connecting the core structure to the imidazole moiety significantly impacted antibacterial efficacy against pathogens like Xanthomonas oryzae pv. oryzae (Xoo). nih.gov The optimal activity was observed with a six-carbon linker, indicating that a specific spatial orientation and distance between the heterocyclic systems are necessary for effective interaction with the bacterial target. nih.gov

Furthermore, research on pyrazolone (B3327878) derivatives linked to imidazole and other heterocyclic moieties highlighted the importance of the substitution pattern on the pyrazolone ring for anti-inflammatory activity. japsonline.comresearchgate.net A 2-aryl substitution on the 5-methyl-substituted pyrazol-3-one at the benzimidazole-1-yl methyl position was found to enhance anti-inflammatory effects, whereas an amide substitution in the same location resulted in only moderate activity. researchgate.net

Table 1: SAR Findings for this compound Derivatives

| Base Scaffold | Modification Area | Effect on Biological Activity | Target/Activity | Reference |

|---|---|---|---|---|

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | Phenyl ring on imidazole | Substitution with 4-fluoro-3-methoxy group (compound 10e ) yielded potent multi-kinase inhibition. | JAK2/3, Aurora A/B | nih.gov |

| 2-(pyrazol-4-yl)-1,3,4-oxadiazole-imidazole | Alkyl linker length | A six-carbon linker between the oxadiazole and imidazole moieties optimized antibacterial activity. | Antibacterial (Xoo, Xac) | nih.gov |

| Pyrazolone-benzimidazole | Pyrazolone C2 position | 2-Aryl substitution enhanced activity, while amide substitution resulted in moderate activity. | Anti-inflammatory | researchgate.net |

Computational Drug Design Methodologies

Computational techniques are integral to the discovery and optimization of drugs based on the this compound scaffold. These methods provide insights into binding mechanisms, help prioritize compounds for synthesis, and guide the design of new, more potent molecules.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is widely applied to pyrazole-imidazole derivatives to estimate their binding affinity and understand their interaction patterns.

For example, in the pursuit of multi-targeted kinase inhibitors, molecular modeling for compound 10e suggested it could fit well into the ATP-binding sites of JAK2, JAK3, Aurora A, and Aurora B. nih.gov The predicted binding mode was similar to that of a known multi-target inhibitor, AT9832, indicating its potential to form key interactions within the kinase hinge region. nih.gov

Similarly, docking studies on benzimidazole-tethered pyrazole hybrids targeting the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) were performed using AutoDock. acs.org The most active hybrid, compound 6h , exhibited a strong predicted binding energy of -8.65 kcal/mol, corresponding to a predicted IC₅₀ value in the nanomolar range (457.41 nM). acs.org Such studies are crucial for ranking potential inhibitors before undertaking costly synthesis and biological testing. researchgate.net

In another study, pyrazole derivatives were docked against several protein kinases, including VEGFR-2, Aurora A, and CDK2. nih.gov The results revealed that specific derivatives could achieve minimum binding energies as low as -10.35 kJ/mol, indicating a strong potential for inhibition. nih.gov These predictions of binding affinity help to screen and prioritize compounds for further investigation. nih.govbohrium.com

Table 2: Molecular Docking and Predicted Binding Affinities

| Compound/Derivative | Protein Target | Docking Software | Predicted Binding Energy/Affinity | Reference |

|---|---|---|---|---|

| Compound 10e | JAK2, JAK3, Aurora A/B | (Not specified) | Favorable binding similar to known inhibitor AT9832 | nih.gov |

| Compound 6h | B-cell lymphoma 2 (BCL-2) | AutoDock 4.0 | -8.65 kcal/mol | acs.org |

| Pyrazole derivative 2b | Cyclin-dependent kinase 2 (CDK2) | AutoDock 4.2 | -10.35 kJ/mol | nih.gov |

| Imidazole derivative | Bacterial FabH–CoA complex | (Not specified) | Confirmation of antimicrobial activity through binding prediction | nih.gov |

Protein-Ligand Interaction Analysis and Hotspot Mapping

Following molecular docking, a detailed analysis of the interactions between the ligand and the protein's active site is performed. This helps to identify key amino acid residues ("hotspots") that are critical for binding. youtube.comyoutube.comyoutube.com

For the multi-kinase inhibitor 10e , modeling showed that the pyrazole and imidazole rings could form crucial hydrogen bonds with residues in the hinge region of the target kinases. nih.gov This interaction anchors the molecule in the ATP-binding pocket, a common feature for many kinase inhibitors. The phenyl group was predicted to extend into a hydrophobic pocket, further stabilizing the complex. nih.gov

In the docking of imidazolium (B1220033) salts against a SARS-CoV-2 protein, specific interactions were identified that contributed to the binding affinity. nih.gov These analyses, often visualized using software like PyMOL or Discovery Studio, reveal hydrogen bonds, hydrophobic interactions, and pi-stacking, providing a structural basis for the observed biological activity. nih.govnih.gov

Analysis of pyrazole derivatives docked into the active site of PDE4 showed crucial hydrogen bond interactions with residues such as Asp392 and Gln443, while aromatic portions of the ligands engaged in π-π stacking with His234 and Phe446. nih.gov This detailed interaction mapping is essential for understanding the molecular basis of inhibition and for rationally designing modifications to enhance potency and selectivity. youtube.comyoutube.com

Virtual screening is a computational strategy used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. scielo.br Libraries based on the this compound scaffold can be designed and screened to discover new lead compounds.

One approach involves creating a target-based library of pyrazole-imidazole derivatives and filtering them through a multi-stage virtual screening algorithm. scielo.brresearchgate.net This pipeline can include evaluating physicochemical properties, stereoelectronic features, structural complementarity through docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. scielo.brresearchgate.net For instance, a library of imidazolyl-pyrazoles was virtually screened to identify potential novel anticoagulants. researchgate.net

In another example, a virtual screening of usnic acid's pyrazole derivatives was conducted to identify new anti-hyperglycemic agents targeting the PPARγ receptor. nih.govresearchgate.net The process started with a library of derivatives, which was filtered based on drug-likeness and ADMET predictions, followed by docking-based screening to identify the most promising lead compounds. nih.govresearchgate.net This hierarchical approach allows for the efficient exploration of chemical space to find novel hits.

Scaffold hopping is a drug design strategy that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to identify novel chemotypes with improved properties. The pyrazole ring is often used in this context as a bioisostere for other aromatic systems like benzene (B151609) or imidazole itself. nih.gov

For example, a shape-based scaffold hopping approach was used to convert a known pyrimidine-based inhibitor of Dual Leucine Zipper Kinase (DLK) into a new series with a pyrazole core. nih.gov This led to the discovery of inhibitors with improved physicochemical properties and brain penetrance. nih.gov Similarly, computational methods based on 3D shape and electrostatic similarity were used to replace a triazolopyridine scaffold, leading to a new prototype with an imidazopyrazinone core that showed encouraging activity as an mGlu2 PAM. acs.org

Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.net This model can then be used as a 3D query to screen compound libraries for new molecules with the desired activity.

In the design of inhibitors for phosphodiesterase 4 (PDE4), a five-point pharmacophore model was developed based on a series of pyrazolone analogues. nih.gov The model identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial features for inhibition. nih.gov Such models serve as a blueprint for designing new compounds or for virtually screening databases to find novel hits that match the required spatial and chemical features. dovepress.com

When the structure of the target protein is unknown, ligand-based drug design relies on the information from a set of known active molecules. dovepress.com A pharmacophore model can be generated from the alignment of these active compounds. This approach has been successfully applied to various heterocyclic systems, guiding the design of new derivatives with optimized interactions and biological profiles. nih.gov

Investigation of Specific Biological Target Interaction Mechanisms (In Vitro and Computational)

Academic research into this compound and its derivatives has explored their interactions with various biological macromolecules. These investigations, employing both laboratory (in vitro) and computational methods, aim to elucidate the specific mechanisms underlying their biological effects, providing a foundation for rational drug design.

Enzyme Inhibition Mechanisms (e.g., α-Glucosidase)

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase is a key strategy in managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. scielo.brresearchgate.net Pyrazole-based compounds have emerged as a promising class of α-glucosidase inhibitors.

Derivatives incorporating the pyrazole scaffold have demonstrated significant inhibitory activity against α-glucosidase. acs.orgnih.gov For instance, a series of acyl pyrazole sulfonamides were synthesized and evaluated, showing potent inhibition with IC₅₀ values ranging from 1.13 to 28.27 µM, which is more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 35.1 ± 0.14 µM). nih.gov Kinetic studies suggest that the inhibition mechanism is often competitive or mixed-competitive, indicating that the compounds may bind to the enzyme's active site or an allosteric site to prevent substrate binding. scielo.brresearchgate.net

Computational docking studies have provided further insight into these interactions. The pyrazole and sulfonamide moieties are crucial for binding within the active site of the α-glucosidase enzyme. nih.gov Similarly, studies on 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazole-4-carbaldehyde showed potent α-glucosidase inhibitory activity, and in silico analyses were used to understand the binding modes of these compounds. acs.org These studies collectively highlight the potential of the pyrazole-imidazole framework in designing effective enzyme inhibitors.

Table 1: α-Glucosidase Inhibition by Pyrazole Derivatives

| Compound Class | Specific Derivative Example | Target Enzyme | IC₅₀ Value (µM) | Inhibition Type | Source(s) |

| Acyl Pyrazole Sulfonamides | Compound 5a | α-Glucosidase | 1.13 ± 0.06 | Not Specified | nih.gov |

| Acyl Pyrazole Sulfonamides | Compound 5b | α-Glucosidase | 2.11 ± 0.08 | Not Specified | nih.gov |

| Acyl Pyrazole Sulfonamides | Compound 5h | α-Glucosidase | 9.22 ± 0.45 | Not Specified | nih.gov |

| Pyrazole-derived Quinazolinones | Not Specified | α-Glucosidase | Potent vs. Acarbose | Not Specified | acs.org |

| Bavachalcone (Reference) | Bavachalcone | α-Glucosidase | 15.35 ± 0.57 µg/mL | Mixed Competitive | scielo.br |

| Acarbose (Standard) | Acarbose | α-Glucosidase | 35.1 ± 0.14 | Competitive | nih.gov |

Receptor Binding Mechanisms (e.g., E. coli Topoisomerase-II DNA Gyrase)

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are validated targets for antibacterial agents. nih.govwikipedia.org DNA gyrase, found in bacteria, introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenation (unlinking) of daughter chromosomes after replication. nih.govwikipedia.org

Several studies have used molecular docking to predict the binding interactions of pyrazole-based compounds with the active sites of these bacterial enzymes. ekb.egjohnshopkins.eduekb.eg For example, a series of novel pyrazole derivatives were evaluated in silico against topoisomerase IV. The docking simulations predicted favorable binding energies, ranging from -14.97 kcal/mol to -18.86 kcal/mol. johnshopkins.edu These interactions were typically stabilized by hydrogen bonds and arene-cation interactions within the enzyme's active site, suggesting a mechanism of action that involves the inhibition of topoisomerase IV. johnshopkins.edu While distinct, DNA gyrase and topoisomerase IV share structural homology, particularly in their breakage-reunion domains, making them susceptible to similar classes of inhibitors. nih.govnih.gov The ability of pyrazole derivatives to bind effectively to these enzymes provides a molecular basis for their potential development as antibacterial agents. ekb.egjohnshopkins.edu

Table 2: Predicted Binding of Pyrazole Derivatives to Bacterial Topoisomerase IV

| Compound Class | Target Enzyme (PDB ID) | Predicted Binding Energy (kcal/mol) | Predicted Interaction Types | Source(s) |

| Pyridinone and Pyrazole Derivatives | Topoisomerase IV (3FV5) | -14.97 to -18.86 | Hydrogen bonding, Arene-cation interaction | johnshopkins.edu |

| Pyrazole and Pyranopyrazole Derivatives | Topoisomerase IV | Not specified, but predicted to bind | Not specified | ekb.egekb.eg |